molecular formula C8H10ClNO3 B12088876 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B12088876
M. Wt: 203.62 g/mol
InChI Key: DOOBOEBOBYMJNZ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that features an oxazole ring substituted with a chloropropyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with a suitable β-keto ester in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid catalysts for cyclization, base catalysts for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative, while esterification with an alcohol would produce an ester.

Scientific Research Applications

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and therapeutic applications.

    Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, while the oxazole ring may participate in hydrogen bonding and π-π interactions. These interactions can alter the function of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropyl)-2-methyl-1,3-dioxolane: This compound features a dioxolane ring instead of an oxazole ring, with similar substituents.

    (3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group attached to a silane moiety, used in different applications such as surface modification and polymer synthesis.

Uniqueness

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-(3-chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H10ClNO3/c1-5-7(8(11)12)10-6(13-5)3-2-4-9/h2-4H2,1H3,(H,11,12)

InChI Key

DOOBOEBOBYMJNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCCCl)C(=O)O

Origin of Product

United States

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